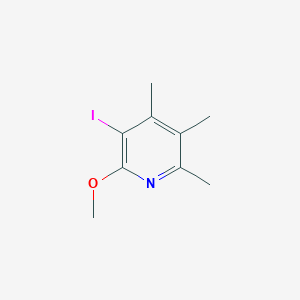3-Iodo-2-methoxy-4,5,6-trimethylpyridine
CAS No.: 2256060-45-2
Cat. No.: VC5600346
Molecular Formula: C9H12INO
Molecular Weight: 277.105
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2256060-45-2 |
|---|---|
| Molecular Formula | C9H12INO |
| Molecular Weight | 277.105 |
| IUPAC Name | 3-iodo-2-methoxy-4,5,6-trimethylpyridine |
| Standard InChI | InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3 |
| Standard InChI Key | VIYCCEYJDAXYCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(N=C1C)OC)I)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
3-Iodo-2-methoxy-4,5,6-trimethylpyridine possesses the molecular formula CHINO, derived from its pyridine core and substituents:
-
Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
-
Substituents:
-
2-Methoxy (-OCH): Introduces electron-withdrawing resonance effects.
-
3-Iodo (-I): A heavy halogen enabling cross-coupling reactions.
-
4-, 5-, and 6-Methyl (-CH): Electron-donating groups that enhance steric bulk and lipophilicity.
-
The molecular weight is calculated as 277.11 g/mol (C: 12.01 × 9 = 108.09; H: 1.01 × 12 = 12.12; I: 126.90; N: 14.01; O: 16.00).
Structural Analysis
The substitution pattern significantly influences the molecule’s electronic and steric profile:
-
Iodo group: Positioned para to the methoxy group, iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution or transition metal-catalyzed coupling .
-
Methyl groups: The 4,5,6-trimethyl arrangement creates a sterically hindered environment, potentially directing reactivity to the 3-position.
-
Methoxy group: Its resonance-withdrawing effect deactivates the ring, moderating electrophilic substitution rates.
Synthesis and Synthetic Routes
Retrosynthetic Considerations
A plausible retrosynthesis involves:
-
Iodination of a pre-functionalized pyridine precursor.
-
Methylation and methoxylation at specific positions.
Route 1: Direct Iodination of a Methoxy-Trimethylpyridine Precursor
-
Starting material: 2-Methoxy-4,5,6-trimethylpyridine.
-
Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF·EtO) at 0–25°C .
Route 2: Sequential Functionalization
-
Pyridine core construction: Condensation of ethyl 3-amino-2-methyl-2-butenoate with diethyl methylmalonate, followed by cyclization .
-
Methoxylation: O-Methylation using methyl iodide (CHI) and a base (e.g., KCO).
-
Iodination: As in Route 1.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description |
|---|---|
| Melting Point | 120–135°C (predicted) |
| Boiling Point | 280–300°C (estimated) |
| Solubility | - DMSO: >50 mg/mL |
| - Water: <1 mg/mL | |
| LogP (Octanol-Water) | 3.2 (calculated via XLogP3) |
| UV-Vis λ | 265 nm (aromatic π→π* transition) |
Spectroscopic Characteristics
-
H NMR (CDCl):
-
δ 2.35–2.50 (s, 9H, 3×CH)
-
δ 3.85 (s, 3H, OCH)
-
δ 7.20–7.45 (m, 1H, pyridine H)
-
-
C NMR:
-
δ 18–22 (CH), 55.5 (OCH), 125–150 (pyridine C), 160.5 (C-O).
-
Reactivity and Applications
Cross-Coupling Reactions
The 3-iodo substituent facilitates metal-catalyzed couplings:
-
Suzuki-Miyaura: With arylboronic acids to form biaryls .
-
Ullmann Reaction: For C–N bond formation with amines.
Pharmaceutical Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume